1,3,5-Trimethoxy-4-iodobenzene

Overview

Description

1,3,5-Trimethoxy-4-iodobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various substituted benzene derivatives which can provide insights into the properties and reactions of substituted benzenes in general. For instance, the synthesis of polystannylated and polychloromercurio benzene derivatives from tribromo- and tetrabromobenzene , and the metalation reactions of trimethoxybenzenes suggest that substituted benzenes can undergo further chemical transformations to yield a variety of products with potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of substituted benzene derivatives, such as the polystannylated and polychloromercurio benzenes, involves the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium, followed by conversion with mercuric chloride . Similarly, the polylithiation reactions of trimethoxybenzenes indicate that it is possible to substitute all arylic hydrogens through sequential bimetalation and monometalation reactions . These studies demonstrate the reactivity of substituted benzenes and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives can be complex, as evidenced by the solid-state self-assembly of a complex from benzenetricarboxylic acid and trihydroxybenzene, which forms a planar rosette-shaped structure due to hydrogen bonding . Additionally, the crystal structure of tris(chloromercurio)benzene confirmed by X-ray crystallography and the analysis of metal–organic hybrids of tris(4-pyridylsulfanylmethyl)-2,4,6-trimethylbenzene with mercuric halides provide insights into the three-dimensional arrangements that can be achieved with substituted benzenes.

Chemical Reactions Analysis

The chemical reactions of substituted benzenes can be quite varied. For example, the combustion properties of trimethylbenzene have been characterized, and a kinetic model for its combustion has been developed . The atmospheric oxidation mechanism of trimethylbenzene initiated by OH radicals has also been investigated, showing the formation of various oxidation products . These studies highlight the reactivity of substituted benzenes under different conditions and the potential formation of intermediate species.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzenes can be influenced by various factors. For instance, the study of biofield treated 1,2,3-trimethoxybenzene showed changes in physical, thermal, and spectral properties, indicating that external energy can alter the characteristics of such compounds . The crystal structure of 1,3,5-trimethyl-2,4,6-trinitrobenzene revealed the arrangement of planar layers and the orientation of NO2 groups, which can affect the compound's stability and reactivity .

Scientific Research Applications

Electron Localization and Kekule Structure Contributions

A study by Howard, Krygowski, and Główka (1996) in Tetrahedron revealed that 1,3,5-trimethoxybenzene exhibits π-electron localization in its molecular structure. Ab initio calculations for 1,3,5-trimethoxybenzene demonstrated that nonsymmetrical substituents induce an imbalance of Kekule structures in the ring, highlighting its unique electronic properties (Howard, Krygowski, & Główka, 1996).

Stereoselective Synthesis Applications

Lightfoot, Twiddle, and Whiting (2005) in Organic & Biomolecular Chemistry described the use of iodobenzene and 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane for stereoselectively preparing 1,6-diphenyl-1,3,5-hexatrienes. This showcases the application of 1,3,5-trimethoxy-4-iodobenzene in the field of stereocontrolled polyene synthesis (Lightfoot, Twiddle, & Whiting, 2005).

Combustion and Kinetic Modeling

Diévart et al. (2013) in Fuel examined the combustion properties of 1,3,5-trimethylbenzene, which is structurally similar to 1,3,5-trimethoxy-4-iodobenzene. Their research involved experimental determinations of combustion properties and the construction of a detailed chemical kinetic model, relevant for understanding the combustion processes of such compounds (Diévart et al., 2013).

Polylithiation Reactions

Cabiddu, Contini, Fattuoni, Floris, and Gelli (1991) in Tetrahedron investigated polylithiation reactions of 1,3,5- and 1,2,4-trimethoxybenzenes. Their findings demonstrated the possibility of substituting all arylic hydrogens through various metalation techniques, which is crucial for understanding the chemical reactivity and modification potential of such compounds (Cabiddu et al., 1991).

Photooxidation Studies

Bandow and Washida (1985) in the Bulletin of the Chemical Society of Japan studied the photooxidation of 1,2,3-, 1,2,4-, and 1,3,5-trimethylbenzenes, including 1,3,5-trimethylbenzene, a related compound. Their work provides insights into the formation of various oxidation products and reaction mechanisms, crucial for understanding the photochemical behavior of such molecules (Bandow & Washida, 1985).

Real-Time Aerosol Measurements

Gross et al. (2006) in Analytical Chemistry conducted real-time detection of oligomers in secondary organic aerosols from the photooxidation of 1,3,5-trimethylbenzene. Their findings are significant for environmental monitoring and understanding aerosol formation processes (Gross et al., 2006).

Mechanism of Action

Target of Action

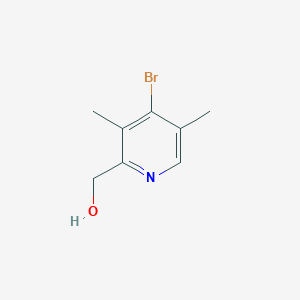

2-Iodo-1,3,5-trimethoxybenzene, also known as 1,3,5-Trimethoxy-4-iodobenzene or 2,4,6-trimethoxyiodobenzene, is a chemical compound used in organic synthesis It’s structurally similar to 1,3,5-trimethoxybenzene, which is known to interact with various alcohols and acids .

Mode of Action

It’s used as a primary and secondary intermediate in organic synthesis , suggesting it undergoes reactions to form other compounds. Its iodine atom could potentially be replaced in nucleophilic substitution reactions, contributing to its utility in synthesis.

Biochemical Pathways

As an intermediate in organic synthesis, it likely participates in various reactions leading to a wide range of end products .

Result of Action

As an intermediate in synthesis, its primary role is likely to contribute to the formation of other compounds rather than exerting direct biological effects .

Action Environment

The action, efficacy, and stability of 2-Iodo-1,3,5-trimethoxybenzene are likely influenced by various environmental factors. For instance, it’s sensitive to light, and it’s recommended to store it in a cool place, in a tightly closed container, and in a dry and well-ventilated area . These precautions suggest that light, temperature, and humidity could affect its stability and reactivity.

Safety and Hazards

properties

IUPAC Name |

2-iodo-1,3,5-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITRNILXEICAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482602 | |

| Record name | 1,3,5-Trimethoxy-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethoxy-4-iodobenzene | |

CAS RN |

2510-49-8 | |

| Record name | 1,3,5-Trimethoxy-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

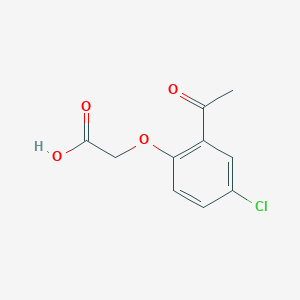

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)